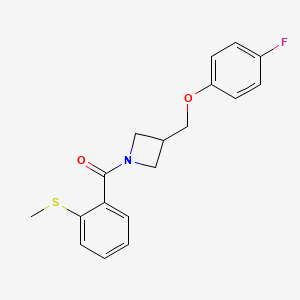
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemical entities that are of interest for their potential in material science and pharmaceutical applications. Compounds featuring azetidin-1-yl groups and substituted phenyl groups often exhibit intriguing chemical behaviors and biological activities, making them valuable for further investigation.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including substitution reactions. A typical synthesis approach might involve the preparation of boric acid ester intermediates with benzene rings through a series of substitution reactions, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is usually determined using X-ray diffraction and subjected to crystallographic and conformational analyses. Computational methods like density functional theory (DFT) are employed to calculate molecular structures, which are then compared with experimental values from X-ray diffraction. This approach helps to confirm the molecular geometry and understand the electronic structure of the compound (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, including catalytic asymmetric additions and substitutions. These reactions often reveal the compound's functional group compatibility and reactivity towards different reagents, laying the groundwork for its potential applications in synthetic chemistry (Wang et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are typically investigated through solvatochromism studies, crystallography, and thermal analysis, providing insights into the compound's stability, solubility in various solvents, and suitability for specific applications (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various chemical conditions, are fundamental to the compound's applications. Studies focusing on the compound's interaction with metals, reactivity in organic synthesis, and potential as a ligand or catalyst are particularly relevant. These properties can be elucidated through detailed spectroscopic analysis and reactivity studies (S. Nagaraju et al., 2018).
Mécanisme D'action
While specific information on the mechanism of action of FPE-MTM is not available, similar compounds have been studied for their mechanisms of action. For example, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .
Orientations Futures
While specific future directions for FPE-MTM are not available, similar compounds have shown potential therapeutic application in several central nervous system disorders . Thus, it is anticipated that the profile exhibited by these compounds will allow for precise modulation of 2-AG levels in vivo .
Propriétés
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c1-23-17-5-3-2-4-16(17)18(21)20-10-13(11-20)12-22-15-8-6-14(19)7-9-15/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHVOHNWNGRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


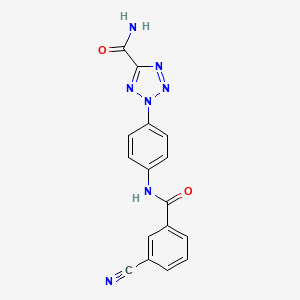
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
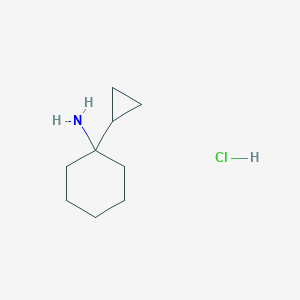
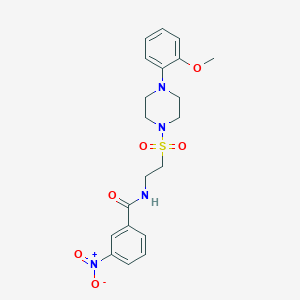

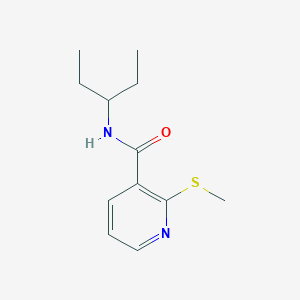
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)




![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)